Methyltris(trimethylsiloxy)silane is an organosilicon compound with the chemical formula C₁₀H₃₀O₃Si₄ and a molecular weight of 310.6854 g/mol. This compound is characterized by its clear, colorless liquid form and is known for its unique structure, which consists of a silicon atom bonded to three trimethylsiloxy groups and one methyl group. The IUPAC name reflects its complex siloxane framework, which contributes to its various chemical properties and applications .
There is no known specific mechanism of action for Methyltris(trimethylsiloxy)silane as it's not widely studied in biological systems. Its primary function is likely related to its role as a research chemical.
The synthesis of methyltris(trimethylsiloxy)silane typically involves the following methods:
Methyltris(trimethylsiloxy)silane finds a variety of applications across different industries:
Interaction studies involving methyltris(trimethylsiloxy)silane primarily focus on its reactivity with other substances:
Methyltris(trimethylsiloxy)silane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Key Characteristics |
---|---|---|
Trimethylsiloxysilicate | C₈H₂₄O₄Si₃ | Used primarily in coatings; less branched than methyltris |
Octamethylcyclotetrasiloxane | C₈H₂₄O₄Si₄ | Cyclic structure; used in lubricants |
Dimethyldichlorosilane | C₂H₆Cl₂OSi | Reactive chlorosilane; used for silicone synthesis |
Methyltris(trimethylsiloxy)silane stands out due to its branched structure that provides enhanced flexibility and lower viscosity compared to linear siloxanes. This characteristic makes it particularly valuable in applications requiring smooth application and consistent performance under varying conditions .
The foundational synthesis of methyltris(trimethylsiloxy)silane involves reactions between hexamethyldisiloxane and methyltrimethoxysilane in the presence of acid catalysts. This method leverages the reactivity of silanol intermediates formed during hydrolysis. For instance, hexamethyldisiloxane reacts with methyltrimethoxysilane under acidic conditions to yield the target compound via siloxane bond formation [3] [5]. The mechanism proceeds through nucleophilic attack of the methoxy group on the silicon center, followed by condensation with silanol species. Early studies demonstrated that stoichiometric imbalances or inadequate temperature control often led to by-products such as 1,1,1,3,5,5,5-heptamethyl-3-ethoxytrisiloxane, necessitating rigorous purification [3].
Trialkoxysilanes, particularly methyltrimethoxysilane, serve as pivotal precursors due to their ability to undergo controlled hydrolysis. In a representative protocol, methyltrimethoxysilane is combined with hexamethyldisiloxane and methanol, followed by the addition of trifluoromethanesulfonic acid to initiate condensation [3]. This approach capitalizes on the alkoxysilane’s reactivity, where methoxy groups are sequentially replaced by trimethylsiloxy units. However, incomplete conversion often necessitates post-reaction treatments, such as washing with aqueous sodium bicarbonate, to remove residual acids and by-products [3].
Co-hydrolysis of trialkoxysilanes and disiloxanes in acidic media has emerged as a robust method for producing high-purity methyltris(trimethylsiloxy)silane. A critical innovation involves pre-mixing hexamethyldisiloxane, methanol, and an acid catalyst before introducing methyltrimethoxysilane [5]. This sequential addition minimizes side reactions, such as the formation of pentasiloxanes, by ensuring uniform distribution of reactive intermediates. For example, sulfuric acid catalyzes the co-hydrolysis at 5–25°C, achieving yields exceeding 88% after distillation [3] [5]. The process’s efficiency hinges on maintaining a molar ratio of disiloxane to trialkoxysilane near 3:1, which suppresses oligomerization [5].
Modern protocols emphasize precise control over temperature, catalyst concentration, and stoichiometry. For instance, maintaining the reaction mixture below 10°C during acid addition reduces exothermic side reactions, while increasing trifluoromethanesulfonic acid concentrations to 0.05 mol% accelerates condensation kinetics [3]. Yield optimization further relies on post-reaction neutralization and fractional distillation, with purity levels reaching 99.6% in industrial settings [3].
Pre-mixing disiloxane and alcohol prior to acid catalyst introduction enhances reaction homogeneity. This method, detailed in EP1481979A1, prevents localized over-acidification, which can degrade sensitive intermediates [5]. For example, combining hexamethyldisiloxane with methanol at 5–10°C before adding trifluoromethanesulfonic acid ensures consistent proton availability, reducing by-product formation by 15–20% compared to traditional methods [5].
Sequential reagent addition, particularly in multi-step diorganosilylation reactions, improves selectivity. A patented approach involves first synthesizing an SiH-functional organosilicon compound via platinum-catalyzed hydrosilylation, followed by diorganosilylation with HR₁₂Si-O-SiR₁₂H in acidic aqueous alcohol [2]. This two-stage process converts residual alkoxy groups to diorganosilyl moieties, achieving near-quantitative functionalization [2].
Scaling methyltris(trimethylsiloxy)silane production requires addressing heat dissipation and mixing efficiency. Continuous flow reactors have been adopted to manage exothermic reactions, with inline cooling systems maintaining temperatures below 25°C during acid addition [3]. Large-scale batches (e.g., 1,000-liter reactors) achieve consistent yields of 88–92% by optimizing搅拌 rates and reagent feed rates [3] [5].
Economic viability hinges on raw material utilization and waste reduction. Traditional methods consuming excess hexamethyldisiloxane (11.7 mol per mole of product) have been supplanted by stoichiometrically balanced processes, reducing disiloxane usage by 30% [3]. Solvent recovery systems, such as distillation columns for methanol reuse, further lower production costs by 12–15% [5].
Recent patents disclose innovations like in-line FTIR monitoring for real-time reaction tracking and automated pH adjustment systems to maintain optimal acidity [5]. Additionally, hydrophobic modified activated carbon filters (e.g., APTMS-functionalized carbon) are employed to adsorb volatile siloxanes from waste streams, enhancing environmental compliance [6].
Flammable;Irritant